N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)pivalamide, also known as DPV-001, is a novel compound that has attracted significant attention in the scientific community due to its potential applications in various fields, including medicine, pharmacology, and biochemistry.
Scientific Research Applications
Allosteric Modulation of CB1 Receptor
Research has identified certain indole-2-carboxamides, structurally related to N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)pivalamide, as potential allosteric modulators for the cannabinoid type 1 receptor (CB1). These compounds, including a potent CB1 allosteric modulator, exhibit significant binding affinity and cooperativity, indicating potential applications in modulating cannabinoid receptor activities (Khurana et al., 2014).
Antitumor Activity
A derivative of N-[2-(dimethylamino)-ethyl]-2-phenylquinoline-8-carboxamide has been explored for its in vivo antitumor activity, suggesting that structural analogs of this compound could possess antitumor properties. Substitution on the phenyl ring impacts DNA binding ability, with certain derivatives showing significant solid tumor activity (Atwell, Baguley, & Denny, 1989).
Anti-inflammatory and Antimicrobial Activities
Compounds structurally related to the compound of interest have been synthesized and evaluated for anti-inflammatory and antimicrobial activities. Certain derivatives demonstrated high anti-inflammatory activity, comparable to indomethacin, and exhibited antimicrobial effects, highlighting the potential for these compounds in pharmaceutical applications (Ahmed, 2017).
Antiallergy Activity
N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides, another class of compounds related to the main compound, have been synthesized and assessed for antiallergy activity. These studies reveal the potential of such compounds in developing antiallergic therapies, although further research is needed to identify compounds with significant activity in relevant assays (Walsh et al., 1990).
Dynamin GTPase Inhibition
Focused library development based on the core structure of this compound led to the identification of compounds with significant inhibition of dynamin GTPase. These findings suggest the potential application of such compounds in studying dynamin-mediated processes, including clathrin-mediated endocytosis (Gordon et al., 2013).
properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O/c1-23(2,3)22(27)24-16-21(18-10-12-19(13-11-18)25(4)5)26-15-14-17-8-6-7-9-20(17)26/h6-13,21H,14-16H2,1-5H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWCTAUVTNBZLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.